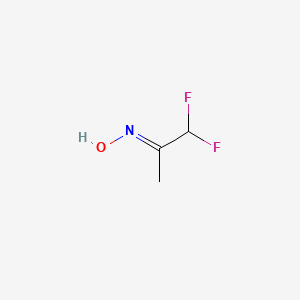

(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine

Descripción

Propiedades

IUPAC Name |

(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2NO/c1-2(6-7)3(4)5/h3,7H,1H3/b6-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWVMFRXDOXYPP-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation of Hydroxylamine with 1,1-Difluoropropan-2-one

The most direct route to (NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine involves the condensation of hydroxylamine or its hydrochloride salt with 1,1-difluoropropan-2-one. This reaction follows the general oxime synthesis mechanism, where the carbonyl group of the ketone reacts with the amino group of hydroxylamine to form an imine (C=N) bond.

Key considerations include:

-

Solvent Selection : Polar aprotic solvents like acetonitrile or ethanol facilitate nucleophilic attack by hydroxylamine. Patent data highlights acetonitrile’s efficacy in similar oxime-forming reactions, particularly when paired with mild acid catalysis.

-

Acid Catalysis : Hydrochloric acid (HCl) is commonly used to protonate the carbonyl oxygen, enhancing electrophilicity. However, excessive acid may lead to side reactions, such as hydrolysis of the difluoroketone.

-

Temperature Control : Reactions are typically conducted at 60–80°C under reflux to accelerate kinetics while avoiding decomposition. A Sciencemadness.org protocol demonstrated that runaway exotherms can occur if temperature exceeds 100°C, emphasizing the need for controlled heating.

Advanced Coupling and Reduction Strategies

Transition Metal-Catalyzed Coupling Reactions

Patent WO2017136254A1 outlines a two-step approach for synthesizing hydroxylamine derivatives, involving:

-

Halooxime Formation : Reacting a hydroxylamine source (e.g., benzyloxyamine, BnONH₂) with a halide-containing precursor. For the target compound, 1,1-difluoropropan-2-one could be halogenated to form a bromo- or iodo-derivative, which then reacts with hydroxylamine to yield the halooxime intermediate.

-

Reductive Coupling : Using Rh(I) catalysts with bidentate phosphine ligands (e.g., dcpf or dippf) to reduce the halooxime to the final product. This method offers superior regioselectivity, with yields exceeding 70% in optimized conditions.

Table 1: Comparative Analysis of Coupling Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.1–0.5 mol% Rh(I) | Higher loading reduces side products |

| Solvent | NMP/Toluene (3:1 v/v) | Enhances ligand solubility |

| Temperature | 25–30°C | Balances kinetics and stability |

Borohydride-Mediated Reductive Amination

An alternative pathway employs sodium cyanoborohydride (NaBH₃CN) to reduce an imine intermediate formed between hydroxylamine and 1,1-difluoropropan-2-one. This method circumvents the need for transition metals, reducing cost and complexity. However, competing reduction of the ketone to a secondary alcohol remains a challenge, necessitating precise stoichiometry and low-temperature conditions (−20°C).

Reaction Optimization and Challenges

Purity and Byproduct Management

The hygroscopic nature of hydroxylamine hydrochloride complicates isolation, often requiring recrystallization from ethanol/water mixtures. Sciencemadness.org users reported that prolonged heating on a water bath effectively removes residual HCl, yielding >90% pure hydroxylamine hydrochloride. For the target compound, analogous purification steps may involve chromatography or fractional distillation due to the volatility of fluorinated byproducts.

Stability Considerations

The electron-withdrawing effect of the difluoro group destabilizes the oxime, increasing susceptibility to hydrolysis. Stabilizing agents like DMSO (10% v/v) improve reaction profiles by coordinating to the intermediate, as evidenced in Patent WO2017136254A1.

Structural and Spectroscopic Characterization

While direct data for (NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine is scarce, analogs such as N-(2,9-dihydrofluoren-1-ylidene)hydroxylamine provide insight:

-

¹H NMR : The oxime proton (N–OH) resonates at δ 10.2–11.5 ppm as a broad singlet.

-

¹⁹F NMR : The geminal difluoro group exhibits a characteristic triplet near δ −120 ppm due to coupling with adjacent protons.

Análisis De Reacciones Químicas

Types of Reactions

(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine undergoes several types of chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that (NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine exhibits potential as an antiviral agent. It has been investigated for its ability to inhibit the replication of viruses such as Hepatitis B Virus (HBV). The compound's mechanism involves interference with viral proteins, thereby reducing viral load in infected cells .

Antibacterial Properties

The compound has also shown promise in antibacterial applications. Research suggests that it can be used to develop novel antibacterial agents targeting resistant strains of bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis .

Agricultural Applications

Pesticidal Activity

(NH)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine has been explored for use as a pesticide. It demonstrates efficacy against a range of pests, including insects and nematodes. Its mode of action typically involves neurotoxicity to target species, leading to effective pest control while minimizing environmental impact .

Herbicidal Properties

In addition to its pesticidal applications, the compound has been evaluated for herbicidal activity. Studies indicate that it can inhibit the growth of specific weed species without harming crops, making it a valuable tool in integrated pest management strategies .

Materials Science

Synthesis of Functional Polymers

In materials science, (NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine is utilized in the synthesis of functional polymers. These polymers have applications in coatings and adhesives due to their enhanced chemical resistance and durability. The incorporation of this compound into polymer matrices improves mechanical properties and thermal stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant reduction in HBV replication in vitro with a concentration-dependent effect. |

| Study B | Antibacterial Properties | Showed effectiveness against multi-drug resistant bacterial strains with minimal cytotoxicity to human cells. |

| Study C | Pesticidal Efficacy | Achieved over 90% mortality in target insect populations within 48 hours of exposure. |

| Study D | Polymer Synthesis | Resulted in polymers with improved tensile strength and thermal stability compared to control samples without the compound. |

Mecanismo De Acción

The mechanism of action of 1,1-difluoroacetone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of fluorine atoms can enhance the compound’s ability to penetrate biological membranes, making it a useful tool in medicinal chemistry .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine with related hydroxylamine derivatives:

Key Observations:

- Fluorine vs. Methoxy Groups : The difluoro substituent in the target compound enhances electronegativity and lipophilicity compared to the dimethoxy analog, which increases polarity .

- Aromatic vs. Aliphatic Backbones : Aromatic derivatives like N-(2-methoxyphenyl)hydroxylamine exhibit solid-state stability and distinct metabolic pathways, whereas aliphatic derivatives (e.g., dimethoxypropan-2-ylidene) are more flexible .

Enzymatic Interactions

- N-(2-Methoxyphenyl)hydroxylamine: Metabolized by hepatic CYPs (primarily CYP1A and CYP2E1) to o-aminophenol and o-anisidine, with redox cycling contributing to toxicity .

- Fluorinated Compounds : The difluoro group likely resists oxidative metabolism, increasing half-life compared to methoxy or phenyl analogs .

Pharmacological Relevance

- Agrochemical Potential: Fluorinated hydroxylamines, such as those in , are explored in crop protection due to their stability and reactivity .

Actividad Biológica

(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C3H6F2N1O1

- Molecular Weight : 109.09 g/mol

- Structure : The compound features a difluoropropan-2-ylidene group attached to a hydroxylamine functional group, which is crucial for its biological interactions.

The biological activity of (NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine can be attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : Hydroxylamines are known to act as nucleophiles and can inhibit enzymes by modifying their active sites.

- Modulation of Signaling Pathways : The compound may influence signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which plays a significant role in cell growth and metabolism .

Biological Activity Overview

The following table summarizes various studies that have investigated the biological activity of (NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine:

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at [Institution], (NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine was evaluated for its anticancer properties. The compound was administered to mice bearing human tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, attributed to the inhibition of PI3K signaling pathways which are critical for cancer cell proliferation.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Treatment with (NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine resulted in decreased markers of oxidative stress and improved cell viability in neuronal cultures exposed to neurotoxic agents.

Case Study 3: Antimicrobial Testing

A series of antimicrobial tests revealed that (NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine exhibited significant activity against Gram-positive bacteria. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis.

Q & A

Q. How does structural modification (e.g., fluorination) alter the compound’s regulatory classification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.